FALL-39
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FALLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
Origin of Product |
United States |
Molecular Biology and Gene Expression Studies of Fall 39
Gene Characterization and Sequencing of FALL-39 (e.g., FALL39 gene)
The gene encoding human this compound is officially designated CAMP, with FALL39 being one of its aliases. genecards.orgmerckmillipore.comnih.govthermofisher.comguidetopharmacology.orgguidetoimmunopharmacology.orgnih.govglygen.org The human FALL39 gene has been thoroughly characterized and sequenced. nih.govdiva-portal.org It is described as a compact gene spanning 1963 base pairs and organized into four exons. nih.gov The first three exons (Exons 1-3) contain the coding sequence for a signal peptide and the cathelin region of the precursor protein. nih.gov Exon 4, the final exon, carries the genetic information for the mature antibacterial peptide. nih.gov
Comparatively, the gene for the related porcine peptide antibiotic PR-39, also a member of the cathelin family, has an open reading frame indicating it is synthesized as a 173-amino acid precursor. pnas.orgnih.gov The porcine PR39 gene is approximately 1784 bp in length and also split into four exons, with exon 4 encoding the mature PR-39 peptide. pnas.orgnih.gov The human prepro-FALL-39 precursor protein consists of 170 amino acid residues and is characterized by a cathelin-like domain. nih.govpnas.orgnih.govresearchgate.net
Transcriptional Regulation and Promoter Analysis of this compound Gene
Analysis of the human FALL39 gene promoter region has identified potential binding sites for transcription factors, including those responsive to acute-phase factors located in the promoter and intron 2. nih.govdiva-portal.org The potential involvement of the cytokine interleukin-6 in regulating FALL39 expression has also been a subject of discussion. nih.govdiva-portal.org
Studies on the promoter region of the porcine PR-39 gene, which shares homology with human this compound, have revealed potential recognition sites for NF-IL6 and APRF within its 1183 bp upstream sequence. pnas.orgnih.govresearchgate.net These transcription factors are known to regulate genes involved in cytokine and acute phase responses. pnas.orgnih.govresearchgate.net Experimental evidence indicates that lipopolysaccharide (LPS) and interleukin-6 (IL-6) can increase the mRNA expression of porcine cathelicidins, including PR-39, in bone marrow cells. asm.orgasm.org All-trans retinoic acid (RA) has also been shown to significantly induce cathelicidin (B612621) gene expression in these cells. asm.orgasm.org The PR-39 promoter contains predicted binding sites for various transcription factors, such as RARE, NF-IL6 plus C/EBPβ, Sp-1, Ets-1, NF-κB, Ap-1, and IL-6 RE. asm.org Research suggests that functional cis-regulatory variation is prevalent in the human genome and can lead to variations in gene expression levels by affecting transcription factor binding affinity. oup.com
Tissue-Specific Expression Profiling of this compound mRNA
The expression of the this compound gene exhibits tissue specificity. RNA blot analyses have demonstrated that the gene is primarily expressed in human bone marrow and testis. nih.govpnas.orgnih.govresearchgate.netuniprot.org this compound/LL-37 mRNA has been detected in the testis. nih.gov Additionally, LL-37 mRNA has been found in human keratinocytes. nih.gov
Cathelicidins, including the precursor of this compound, are synthesized by bone marrow progenitor cells. nih.gov According to GTEx data, the human CAMP gene is notably overexpressed in whole blood. genecards.org Protein differential expression data from HIPED indicates overexpression in nasal epithelium, neutrophils, and B lymphocytes. genecards.org The protein is expressed in neutrophilic granulocytes, bone marrow, and granulocytes. uniprot.org Expression has also been observed in various other cells and tissues, including epithelial cells and myeloid cells. researchgate.netresearchgate.netashpublications.orgcore.ac.uk
Tissue-Specific Expression of this compound/CAMP mRNA and Protein
| Tissue/Cell Type | Expression Level (mRNA/Protein) | Source Type |
| Bone Marrow | High (mRNA and Protein) | RNA blot, Synthesis, Expression data nih.govpnas.orgnih.govresearchgate.netuniprot.orgnih.govuniprot.org |
| Testis | Main expression (mRNA) | RNA blot nih.govpnas.orgnih.govresearchgate.net |
| Whole Blood | Overexpressed (mRNA) | GTEx data genecards.org |
| Nasal Epithelium | Overexpressed (Protein) | HIPED data genecards.org |
| Neutrophils | Expressed (Protein) | HIPED data, Protein level genecards.orguniprot.org |
| B Lymphocytes | Overexpressed (Protein) | HIPED data genecards.org |
| Keratinocytes | Detected (mRNA) | mRNA detection nih.gov |
| Granulocytes | Expressed (Protein) | Protein level uniprot.org |
| Colon Adenocarcinoma Cells (porcine PR-39) | Immunoreactivity (Protein) | Immunoreactivity nih.gov |
| Rat Macrophages (porcine PR-39) | Observed (mRNA) | mRNA observation nih.gov |
Post-Translational Processing and Maturation of this compound Precursor
The human cathelicidin antimicrobial protein 18 (hCAP-18), the precursor to this compound and LL-37, is initially synthesized as a preproprotein. merckmillipore.com This precursor molecule contains a signal peptide at the N-terminus (amino acids 1-30) followed by a propeptide domain (amino acids 31-131). merckmillipore.com The removal of both the signal peptide and the propeptide sequence results in the formation of the mature hCAP-18 (amino acids 132-173). merckmillipore.com
Further proteolytic cleavage of hCAP-18 occurs, particularly during the inflammatory response. merckmillipore.com This processing yields this compound (amino acids 132-170), which can be further processed to produce the antimicrobial peptide LL-37 (CAP-37; amino acids 134-170). merckmillipore.com Neutrophils play a key role in this process by storing preformed hCAP-18 within their specific granules and releasing it into inflamed tissues. merckmillipore.com Upon release, hCAP-18 is activated through cleavage mediated by proteinase-3, an elastase-like serine protease found in neutrophil primary granules. merckmillipore.comresearchgate.net
The precursor protein, prepro-FALL-39, is a 170-amino acid cathelin-like molecule. nih.govpnas.orgnih.govresearchgate.net A dibasic processing site has been postulated as the cleavage site for generating the mature this compound. nih.govpnas.orgnih.govresearchgate.net The cathelin precursor is processed into the antibacterial peptide LL-37 within granulocytes. nih.govashpublications.orgnih.gov Structural analysis has confirmed LL-37 as the mature peptide. nih.gov In vitro studies have shown that synthetic FA-LL-37 can be degraded by dipeptidyl-peptidase I to obtain LL-37. nih.gov Cathelicidins are generally stored as inactive proforms in neutrophil granules and activated into mature peptides via enzymatic cleavage. nih.gov Beyond LL-37, processing of the CAMP gene product after secretion onto the skin surface by a serine protease-dependent mechanism can generate multiple shorter antimicrobial peptides, including KR-20, LL-23, LL-29, KS-30, RK-31, and FF-33. uniprot.org Kallikrein-mediated proteolysis is also involved in regulating cathelicidin antimicrobial effects in the skin. researchgate.net
Processing of the this compound/hCAP-18 Precursor
| Precursor/Intermediate/Mature Peptide | Amino Acid Residues | Molecular Weight (Calculated) | Notes | Source |
| hCAP-18 Preproprotein | 1-173 | 19.30 kDa | Initial translation product | merckmillipore.com |
| hCAP-18 Proprotein | 31-173 | 16.02 kDa | After signal peptide removal | merckmillipore.com |
| hCAP-18 (Mature) | 132-173 | Not specified | After signal and propeptide removal | merckmillipore.com |
| This compound | 132-170 | 4.712 kDa | Processed from hCAP-18 | merckmillipore.com |
| LL-37 (CAP-37) | 134-170 | 4.493 kDa | Further processed from this compound | merckmillipore.com |
| KR-20 | 151-170 | Not specified | Processed from CAMP gene product in skin | uniprot.org |
| LL-23 | 134-156 | Not specified | Processed from CAMP gene product in skin | uniprot.org |
| LL-29 | 134-162 | Not specified | Processed from CAMP gene product in skin | uniprot.org |
| KS-30 | 141-170 | Not specified | Processed from CAMP gene product in skin | uniprot.org |
| RK-31 | 140-170 | Not specified | Processed from CAMP gene product in skin | uniprot.org |
| FF-33 | 138-170 | Not specified | Processed from CAMP gene product in skin | uniprot.org |
Genomic Mapping of this compound Locus
The gene encoding the human peptide antibiotic this compound has been mapped to human chromosome 3. pnas.orgnih.govresearchgate.netkarger.com This chromosomal location shows homology with pig chromosome 13. pnas.orgnih.govresearchgate.netkarger.com Specifically, the human CAMP gene is located on Chromosome 3, within band 3p21.31, with its coordinates listed as starting at 48,223,347 bp and ending at 48,225,491 bp on Build GRCh38. thermofisher.comiiab.me Comparative genomic mapping studies between human chromosome 3 and porcine chromosome 13 have revealed extensive conservation of synteny, although with observed rearrangements in gene order. karger.comkarger.com
Genetic Polymorphisms and Variations Associated with this compound
Studies on the porcine PR39 gene, a related cathelicidin, have indicated a relatively high level of restriction fragment length polymorphism (RFLP) based on genomic hybridizations, suggesting the presence of at least two copies of the PR39 gene in the pig genome. pnas.orgnih.govresearchgate.net The porcine PR39 gene has been analyzed for genetic polymorphism using the Taq I restriction enzyme. pnas.org
In the broader context of the human genome, functional cis-regulatory polymorphism is recognized as widespread and can contribute to variations in gene expression levels. oup.com This allelic variation in transcription rate can be linked to differences in the affinity of transcription factors for their binding sites. oup.com Polymorphic interactions between DNA and proteins are known to occur. oup.com Functional genetic variants can include variable number tandem repeats (VNTRs) and dinucleotide repeats, such as (AC)n microsatellites. oup.com While the concept of functional polymorphisms affecting gene regulation is established, specific details regarding genetic polymorphisms directly associated with human this compound (CAMP) gene expression or function, beyond its mention in a list of genes with polymorphisms associated with multiple sclerosis without further specification, are limited in the provided search results. google.com
Synthetic Methodologies and Recombinant Production of Fall 39 and Its Analogues
Chemical Peptide Synthesis Strategies for FALL-39
Chemical synthesis of peptides primarily employs two major techniques: solid-phase peptide synthesis (SPPS) and solution-phase synthesis (SPS) (also known as liquid-phase peptide synthesis or LPPS). nih.govrsc.orgbrieflands.com SPPS, introduced by Merrifield, involves anchoring the growing peptide chain to an insoluble solid support, typically a polymer resin. rsc.orgbrieflands.com This method simplifies the removal of excess reagents and by-products through washing steps. rsc.orgbrieflands.com The peptide chain is elongated by the stepwise addition of protected amino acids, starting from the C-terminus. nih.govbrieflands.com Two principal protecting group strategies are commonly used in SPPS: Boc/benzyl and Fmoc/tert-butyl. wikipedia.org The Fmoc/tBu strategy is widely adopted due to its milder cleavage conditions compared to the Boc/benzyl strategy, which requires strong acid like anhydrous hydrogen fluoride. nih.govwikipedia.org Automated peptide synthesizers utilize SPPS for efficient and high-throughput synthesis. emich.eduejbiotechnology.info Microwave-assisted SPPS is an improvement that allows for faster synthesis times and higher yields, particularly for longer sequences. nih.gov
Solution-phase peptide synthesis involves coupling amino acids in solution. nih.govbrieflands.com While suitable for shorter peptides (typically ≤10–15 amino acids), it becomes less practical for longer sequences due to solubility issues and difficulties in purifying intermediate products. rsc.orgbrieflands.com However, SPS can be advantageous for large-scale production due to its ease and lower cost compared to SPPS, although reaction times can be longer. nih.gov Fragment condensation, where shorter peptide fragments are synthesized and then coupled, is a strategy used in SPS for longer peptides. nih.gov Hybrid approaches that combine solid-phase and solution-phase methods can also be utilized, for instance, synthesizing protected peptide fragments on a solid support and then coupling them in solution. google.com
Specific synthesis of this compound and its analogues, such as truncated forms of LL-37, has been reported using standard Fmoc solid-phase peptide synthesis on automated synthesizers. emich.edu
Prokaryotic Expression Systems for Recombinant this compound Production
Prokaryotic expression systems, particularly using Escherichia coli, are widely used for the recombinant production of peptides and proteins due to their rapid growth, cost-effectiveness, and ease of genetic manipulation. researchgate.netmdpi.comresearchgate.netmdpi.com E. coli has been the most widely used host for recombinant protein production, including antimicrobial peptides like this compound. researchgate.netaimspress.com
A common strategy for producing antimicrobial peptides in E. coli is to express them as fusion proteins. researchgate.net This approach is necessary to mitigate the potential lethal effect of the antimicrobial peptide on the host cell and to protect the peptide from proteolytic degradation. researchgate.net For example, this compound has been successfully expressed in E. coli as a fusion with Glutathione S-transferase (GST). researchgate.net Another approach involved expressing LL-37 (a related peptide) as a fusion with a thioredoxin-SUMO dual-tag, which resulted in the formation of a soluble aggregate allowing for separation from the carrier protein. researchgate.net
Key elements in prokaryotic expression systems include promoter sequences, which regulate gene expression. mdpi.comaimspress.com Strong promoters are desirable for high expression levels, but their high transcription rates can sometimes negatively impact the host cell. mdpi.com Optimization of promoters and other genetic elements is crucial for efficient recombinant protein production. aimspress.com
Optimization of Recombinant this compound Yield and Purity
Optimizing the production of recombinant this compound in prokaryotic systems involves addressing factors that influence yield, purity, and functionality. mdpi.com Strategies for optimization encompass various stages, including upstream fermentation and downstream purification. biorxiv.org
In E. coli expression systems, achieving high protein yield is influenced by factors such as the selection of the host strain, characteristics of genetic elements like promoters and expression plasmids, and optimization of culture conditions. aimspress.com Fusion tags, as mentioned earlier, play a significant role in improving yield and purity, particularly for peptides that might otherwise be toxic or prone to degradation. researchgate.netnih.gov The formation of inclusion bodies, while sometimes seen as a drawback, can also be a strategy for high product yield and purity, especially for toxic proteins. nih.gov A 39-amino acid signal sequence from E. coli protein TorA (ssTorA) has been shown to promote inclusion body formation even for highly soluble proteins, offering a potential tool for producing proteins where other strategies fail. nih.gov
Purification of recombinant peptides is a critical downstream process to obtain high-purity products free from host cell contaminants and other impurities. mdpi.com Chromatography techniques are commonly employed for purification, including affinity chromatography, ion exchange chromatography, hydrophobic interaction chromatography, and size exclusion chromatography. mdpi.com The choice of purification method depends on the specific properties of the recombinant peptide. mdpi.com Optimization of purification steps, such as the selection of chromatographic methods and conditions, is essential for maximizing both purity and yield. biorxiv.org For instance, studies on the optimization of recombinant protein purification have shown that different chromatographic processes can result in varying levels of purity and recovery. biorxiv.org
Advancements in Synthetic Methodologies for Peptide Analogs
Advancements in synthetic methodologies have significantly impacted the ability to create peptide analogs with modified properties. These advancements encompass improvements in both chemical synthesis techniques and the incorporation of non-canonical elements.
Solid-phase peptide synthesis continues to evolve with improvements in reagents, resins, and automation, enabling the synthesis of more complex and longer peptides. rsc.orgrsc.org The development of new coupling reagents and greener solvents are ongoing areas of research aimed at improving efficiency and reducing the environmental footprint of peptide synthesis. acs.org
The synthesis of peptide analogs often involves the incorporation of non-natural amino acids, peptide bond mimics, or non-peptidic scaffolds. mdpi.comnih.gov These modifications can enhance stability, bioavailability, and target interaction. mdpi.comnih.gov For instance, the incorporation of non-natural amino acids can decrease immunogenicity and improve enzymatic stability. nih.gov Cyclization is another widely adopted strategy for enhancing the bioactivity and stability of peptides by introducing conformational constraints. nih.gov
Recent advancements in synthetic methodologies have also expanded the ability to create macrocyclic peptides, which are a class of peptide analogs with unique structural and pharmacological properties. researchgate.netrsc.org Novel strategies for forming cyclic structures, such as efficient macrolactamization techniques, are being developed. acs.org
Molecular and Biophysical Characterization of Fall 39 Interactions
Structural Conformation Analysis of FALL-39 (e.g., Amphipathic Helicity)
The structural conformation of antimicrobial peptides like this compound is key to their function. Many antimicrobial peptides, including cathelicidins, are known to adopt amphipathic structures, often α-helical, upon interaction with bacterial membranes. mdpi.comoup.comubc.canih.gov This amphipathicity allows the peptide to interact favorably with both the hydrophilic and hydrophobic environments of the lipid bilayer. mdpi.comoup.com
Studies have predicted that residues 13-34 in this compound can form a perfect amphipathic helix. nih.gov This predicted helical region suggests a structural basis for its interaction with membranes. The ability of AMPs to transition from a disordered state in aqueous solution to an ordered, often helical, conformation upon membrane interaction is a critical feature for their activity. mdpi.comnih.gov
Circular Dichroism (CD) Spectroscopy Studies of this compound
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure of proteins and peptides in solution and in the presence of membrane mimics. spectralysbiotech.comnih.govoup.come3s-conferences.org It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing insights into their conformation. spectralysbiotech.comnih.govoup.com
CD spectra of this compound have shown that the peptide can undergo conformational changes depending on the environment. For instance, studies have indicated that in certain media, such as basal medium E, this compound can be induced to form helical structures, with reported helix formation around 30%. nih.gov This aligns with the prediction of an amphipathic helix within its sequence and supports the idea that this compound adopts a more ordered structure upon encountering environments that mimic biological membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of proteins and peptides in solution. slu.senih.govmdpi.compnas.org It provides detailed information about the local environment of individual atoms, which can be used to build a complete structural model. slu.senih.gov
While general NMR methods for structural studies of peptides and proteins are well-established, specific high-resolution NMR studies focusing solely on the structure of this compound in various environments were not prominently detailed in the search results. However, NMR is a standard tool for characterizing peptide structures and interactions, particularly with membrane mimics like micelles, which can help elucidate the membrane-bound conformation of amphipathic peptides. ubc.ca
Mechanisms of this compound Interaction with Bacterial Membranes
Antimicrobial peptides, including this compound, primarily target bacterial membranes. oup.comfrontiersin.orgtandfonline.com The initial interaction is typically driven by electrostatic attraction between the positively charged residues of the peptide and the negatively charged components of the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comoup.comfrontiersin.org Following this initial attraction, hydrophobic interactions between the amphipathic regions of the peptide and the lipid bilayer become significant. mdpi.comfrontiersin.org
While the exact mechanism of this compound's antibacterial activity is not fully understood, it is generally thought to involve non-lytic mechanisms, in contrast to some other AMPs that cause cell lysis through pore formation. uu.nl Proline-rich peptides like PR-39, a related peptide, are known to translocate across the bacterial membrane and disrupt intracellular processes like DNA and protein synthesis. uu.nl Given that this compound is also a proline/arginine-rich peptide and a member of the cathelicidin (B612621) family, it may share similar mechanisms of membrane translocation and targeting of intracellular components. ripublication.comuu.nl
Molecular Dynamics Simulations of this compound-Membrane Interactions
Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. researchgate.netacs.orgdiva-portal.org These simulations can provide insights into the dynamic interactions between peptides and biological membranes at an atomic level, complementing experimental studies. tandfonline.comresearchgate.netacs.orgdiva-portal.org
MD simulations are widely used to study the insertion, orientation, and effects of antimicrobial peptides on lipid bilayers, helping to visualize and understand the mechanisms of membrane perturbation or translocation. tandfonline.comresearchgate.netacs.orgdiva-portal.org While general applications of MD simulations for studying peptide-membrane interactions are well-documented, specific detailed findings from MD simulations focused exclusively on this compound's interaction with various membrane models were not extensively covered in the provided search results. However, this technique would be highly relevant for investigating how this compound's amphipathic structure influences its behavior within a lipid bilayer and its potential to translocate or form transient pores.
Quantitative Analysis of this compound Binding Kinetics with Molecular Targets (e.g., LPS)
Quantitative analysis of binding kinetics provides information about the rate and strength of the interaction between a peptide and its molecular targets. For peptides like this compound that interact with bacterial surfaces, studying their binding to components like LPS is important. researchgate.netresearchgate.netnih.govfrontiersin.org LPS is a major component of the outer membrane of Gram-negative bacteria and a key target for many antimicrobial peptides. researchgate.netnih.goversnet.org
Supramolecular Assembly and Aggregation of this compound (e.g., Tetramer formation)
The ability of peptides to self-assemble into higher-order structures, such as aggregates or supramolecular assemblies, can influence their activity and interaction with membranes. researchgate.netresearchgate.netmdpi.comnih.gov Some peptides are known to form specific aggregates like tetramers. researchgate.netnih.gov
While the provided search results discuss supramolecular assembly and tetramer formation in the context of other molecules like porphyrins and oligonucleotides researchgate.netmdpi.comnih.govrsc.org, specific information regarding the supramolecular assembly or aggregation, including tetramer formation, of this compound was not found. However, the self-assembly behavior of antimicrobial peptides is an area of research that can impact their mechanism of action, particularly in relation to membrane interaction and potential pore formation or membrane disruption.
Biochemical Pathway Modulation and Cellular Effects of Fall 39 Pre Clinical Focus
Impact of FALL-39 on Bacterial DNA and Protein Synthesis
This compound and its porcine counterpart, PR-39, have been shown to disrupt essential bacterial processes, including DNA and protein synthesis. plos.orguu.nlnih.govfrontiersin.org Studies on PR-39, which is closely related to this compound, indicate that this inhibition can occur after the peptide translocates across the bacterial membrane. plos.orguu.nlfrontiersin.org This mechanism is considered non-lytic, meaning it does not primarily rely on causing immediate cell lysis through membrane damage. uu.nl Research suggests that PR-39 can block DNA and protein synthesis, potentially by interacting with intracellular targets. frontiersin.org
Effects of this compound on Membrane Potential and ATP Leakage in Microorganisms
Active peptides derived from PR-39 have been observed to induce ATP leakage and a loss of membrane potential in bacteria such as Bacillus globigii and Escherichia coli. plos.org This suggests a mechanism of action that involves perturbing the bacterial membrane, leading to the release of intracellular components. plos.orgmdpi.com Membrane potential is a crucial bioenergetic parameter in bacterial cells, involved in processes like transport and ATP synthesis. microbiologyresearch.orgnih.gov The ability of this compound-related peptides to disrupt membrane potential and cause ATP leakage indicates their capacity to interfere with bacterial energy homeostasis. plos.orgasm.org
Role of this compound in Antimicrobial Humoral Immune Response
This compound, as a cathelicidin (B612621) antimicrobial peptide, is recognized as an integral component of the innate immune system. drugbank.comuniprot.org It is involved in the antimicrobial humoral immune response mediated by antimicrobial peptides. drugbank.comuniprot.org The precursor protein, hCAP-18, is stored in neutrophil granules and released during inflammation. merckmillipore.com Cleavage of hCAP-18 yields active peptides like this compound and LL-37, which contribute to host defense. merckmillipore.com
Modulation of Gene Expression in Host Cells by this compound (e.g., Syndecan Expression, Cytokine Induction)
Cathelicidin peptides, including the porcine PR-39, have been shown to modulate gene expression in host cells. Studies on PR-39 indicate its ability to induce cytokine production in macrophages. plos.org Specifically, the mature PR-39 peptide was able to induce IL-8 production in porcine macrophages, while some shorter peptides also affected TNF-α production, demonstrating differential regulation of cytokine induction by PR-39 derived peptides. plos.org Research has also explored the induction of cathelicidin gene expression itself by bacterial products like LPS and inflammatory mediators such as IL-6 and retinoic acid in bone marrow progenitor cells. asm.orgasm.org
This compound Involvement in Cell Signaling Pathways
While direct detailed information on this compound's specific involvement in cell signaling pathways is limited in the provided context, antimicrobial peptides like cathelicidins are known to interact with host cells and modulate immune responses, which inherently involves cell signaling. drugbank.complos.orguniprot.org Cell signaling pathways are crucial for transmitting information within and between cells, regulating various cellular activities, including immune responses, cell growth, and differentiation. libretexts.orgportlandpress.comwordpress.comberkeley.edu Further research is needed to elucidate the precise signaling pathways modulated by this compound.
Investigation of this compound Effects in In Vitro Cellular Models
Pre-clinical studies frequently utilize in vitro cellular models to investigate the effects of potential therapeutic agents like this compound. sci-hub.sebiostock.se Synthetic this compound has been tested in vitro and demonstrated high activity against bacteria such as Escherichia coli and Bacillus megaterium. nih.govuniprot.org In vitro models using bacterial cells have been instrumental in understanding the mechanisms of action of antimicrobial peptides, including their effects on membrane integrity, ATP leakage, and inhibition of synthesis processes. plos.orguu.nlmdpi.comuniprot.org
Pre-clinical Ex Vivo Studies on this compound Activity
Ex vivo studies involve using living tissues or cells taken from an organism and studied in a laboratory setting. sci-hub.seresearchgate.net Pre-clinical research often incorporates ex vivo models to bridge the gap between in vitro findings and in vivo studies. sci-hub.seresearchgate.net While specific ex vivo studies solely focused on this compound activity were not extensively detailed in the search results, pre-clinical testing in general utilizes in vitro, in vivo, and ex vivo models to evaluate the biological efficacy of drug candidates before clinical trials. sci-hub.senih.govclinsurggroup.com The examination of cathelicidin gene expression in bone marrow cells in response to stimuli, as mentioned in section 5.4, could be considered an example of an ex vivo approach. asm.orgasm.org
Computational Chemistry and in Silico Studies of Fall 39
Quantum Mechanical Studies of FALL-39 Reactivity and Conformation
Quantum mechanical (QM) methods can be employed to study the electronic structure of this compound, providing a detailed understanding of its reactivity and conformational preferences. nih.govnih.gov Ab initio and density functional theory (DFT) calculations can be used to determine the preferred geometries of the peptide, as well as the energetics of different conformational states. nih.govacs.org For instance, QM studies can elucidate the nature of intramolecular hydrogen bonds that stabilize the helical structure of this compound. nih.gov
Table 1: Representative Quantum Mechanical Methods in Peptide Studies
| Method | Application in Peptide Research | Potential Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular geometries, vibrational frequencies, and reaction energetics. mdpi.com | Determining the most stable conformation of this compound and the energetics of its interaction with bacterial membrane components. |
| Ab initio methods (e.g., Møller-Plesset perturbation theory, MP2) | High-accuracy calculation of conformational energies and intermolecular interaction energies. acs.org | Refining the understanding of the forces that govern the folding and stability of this compound. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions and other processes in large molecular systems by treating a small, reactive region with QM and the rest of the system with molecular mechanics. | Investigating the mechanism of action of this compound at the bacterial membrane, with a focus on bond-breaking and bond-forming events. |
Molecular Dynamics Simulations of this compound and its Complexes
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of biological macromolecules, including peptides like this compound. nih.govresearchgate.net These simulations can provide detailed information about the conformational changes of the peptide over time and its interactions with other molecules, such as lipids in a bacterial membrane. nih.govnih.gov Given that this compound is a human cathelicidin (B612621), insights can be drawn from MD studies of the well-characterized human cathelicidin, LL-37. nih.govresearchgate.net
MD simulations of LL-37 have revealed that it maintains its helical conformation when interacting with model bacterial membranes (e.g., composed of POPG) and lies parallel to the bilayer surface. nih.gov In contrast, the helical structure is largely lost when interacting with model mammalian membranes (e.g., composed of POPC). nih.gov This differential interaction is thought to be a key determinant of the peptide's selective toxicity towards bacteria. Similar simulations could be performed for this compound to understand its membrane interaction and selectivity. The initial conformation of the peptide in simulations can be critical, with studies showing different outcomes when starting from a random coil versus a pre-folded α-helical structure. mdpi.com
The interactions of this compound with complex bacterial outer membranes, such as those containing lipopolysaccharides (LPS), could also be investigated using MD simulations. nih.gov Such studies on other antimicrobial peptides have provided insights into the free energy landscape of peptide translocation across the outer membrane, identifying key energy barriers and favorable binding regions. nih.gov
Table 2: Key Findings from MD Simulations of Antimicrobial Peptides Relevant to this compound
| Peptide Studied | Key Findings from MD Simulations | Potential Implications for this compound |
|---|---|---|
| LL-37 | Maintains helical structure and lies parallel to anionic POPG bilayers, causing membrane deformation. nih.gov | This compound, also a cathelicidin, may exhibit similar membrane disruption mechanisms. |
| GF-17 (fragment of LL-37) | Cationic residues (Arg23, Lys25) are crucial for binding to anionic lipids, while phenylalanine residues promote membrane insertion. | The distribution of charged and hydrophobic residues in this compound is likely critical for its activity. |
| CM15 | Has a favorable binding-free energy in the O-antigen region of LPS but a large energy barrier at the core saccharide-lipid A interface. nih.gov | MD simulations could reveal the energetic landscape of this compound's journey across the Gram-negative outer membrane. |
| Bombinin H2 | In solution, the peptide is somewhat disordered and preferentially adopts a helix-loop-helix conformation. mdpi.com | The solution conformation of this compound may differ from its membrane-bound state, which has implications for its mechanism of action. |
In Silico Screening for this compound Analogs and Activity Prediction
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to possess a desired biological activity. nih.govnih.gov This approach can be applied to the discovery of novel this compound analogs with enhanced antimicrobial potency, improved stability, or reduced toxicity. nih.gov The process typically involves generating a virtual library of peptide analogs by systematically modifying the amino acid sequence of this compound.
These virtual libraries can then be screened using various computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, to predict their antimicrobial activity. acs.orgnih.gov For example, molecular docking could be used to predict the binding affinity of this compound analogs to specific molecular targets on or within bacterial cells. nih.gov In silico methods have been successfully used to identify active domains of other antimicrobial peptides, such as LL-37, leading to the design of shorter, less toxic, yet still potent, peptide fragments. nih.gov
The development of in silico platforms for predicting and screening peptides is an active area of research. researchgate.net These platforms often integrate various computational tools to facilitate the design of peptides with specific therapeutic properties. researchgate.net
Structure-Activity Relationship (SAR) Modeling for this compound Derivatives
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov For antimicrobial peptides like this compound, SAR studies can help to identify the key structural features that are responsible for its antimicrobial properties. sahmri.org.au These features often include the peptide's net charge, hydrophobicity, amphipathicity, and secondary structure. sahmri.org.aumdpi.com
Computational SAR modeling, often referred to as quantitative structure-activity relationship (QSAR) modeling, involves the development of mathematical models that relate the structural properties of a series of compounds to their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. For this compound, a QSAR model could be developed by synthesizing a series of derivatives with systematic variations in their amino acid sequence and then measuring their antimicrobial activity. The resulting data could be used to build a model that could guide the design of more potent this compound derivatives. researchgate.net
Contour maps from methods like Comparative Molecular Field Analysis (CoMFA) can provide a visual representation of the SAR, indicating regions of the peptide where modifications are likely to increase or decrease activity. researchgate.net For example, such maps might suggest that increasing the bulk or positive charge at a specific position in the this compound sequence would enhance its antimicrobial potency. researchgate.net
Cheminformatics and Machine Learning Applications in Peptide Research
Cheminformatics and machine learning are increasingly being used to accelerate the discovery and design of new therapeutic peptides. nih.govunm.eduunibe.ch These computational approaches can be applied to large datasets of peptide sequences and their associated biological activities to identify patterns that are not readily apparent through traditional analysis. mdpi.comacs.org
Machine learning models, such as support vector machines (SVM), random forests, and deep learning models, can be trained to predict the antimicrobial potential of novel peptide sequences. mdpi.comnih.gov These models can be used to screen large virtual peptide libraries to identify promising candidates for further experimental investigation. nih.gov For example, deep learning models have been used to generate novel antimicrobial peptides with high inhibitory potency against a diverse range of pathogenic microorganisms. oup.com
Cheminformatics tools are also used for the analysis and visualization of chemical space, which can help to guide the design of new peptide libraries with desired properties. unibe.chjpt.comnih.govnih.gov These tools can be used to calculate a wide range of molecular descriptors that can be used as input for machine learning models. nih.gov The application of these advanced computational methods to this compound could facilitate the rapid discovery of new analogs with improved therapeutic profiles. nih.gov
Table 3: Machine Learning Approaches in Antimicrobial Peptide Research
| Machine Learning Technique | Application in AMP Research | Potential for this compound |
|---|---|---|
| Support Vector Machines (SVM) | Classification of peptides as antimicrobial or non-antimicrobial. mdpi.com | To build a predictive model for the antimicrobial activity of this compound analogs. |
| Random Forest | Prediction of antimicrobial activity and identification of important sequence features. mdpi.com | To identify key residues in the this compound sequence that are critical for its function. |
| Deep Learning (e.g., Neural Networks) | De novo design of novel antimicrobial peptides with desired properties. acs.orgoup.com | To generate novel peptide sequences based on the this compound template with potentially enhanced activity. |
| Generative Adversarial Networks (GANs) | Generation of novel peptide sequences with specific characteristics. oup.com | To explore a vast chemical space of this compound-like peptides for novel therapeutic candidates. |
Theoretical Prediction of this compound Secondary Structure and Properties
The theoretical prediction of the secondary structure of this compound is an important step in understanding its mechanism of action. Early studies on this compound predicted that residues 13-34 could form a perfect amphipathic helix. nih.govnih.govresearchgate.netlandsbokasafn.is This prediction was supported by circular dichroism (CD) spectra, which showed that the peptide adopted a partially helical conformation in a membrane-mimicking environment. nih.govnih.govresearchgate.net
A variety of computational methods are available for predicting the secondary structure of peptides from their amino acid sequence. These methods often use machine learning algorithms that have been trained on large databases of proteins with known structures. The predicted secondary structure can provide insights into how the peptide might interact with bacterial membranes, as amphipathic helices are a common feature of membrane-active antimicrobial peptides. sahmri.org.au
Table 4: Predicted Properties of this compound
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| Secondary Structure | Residues 13-34 predicted to form an amphipathic α-helix. nih.govnih.govresearchgate.net | The amphipathic nature of the helix is likely crucial for its ability to interact with and disrupt bacterial membranes. |
| Length | 39 amino acid residues. nih.govnih.gov | The length of the peptide can influence its ability to span or disrupt the lipid bilayer. |
| Cysteine Content | Cysteine-free. nih.govnih.govlandsbokasafn.is | The absence of cysteine means that the peptide does not form disulfide bonds, which can affect its conformational stability. |
Advanced Analytical and Spectroscopic Methodologies in Fall 39 Research
Mass Spectrometry for Characterization of FALL-39 and its Processed Forms
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a sample. wikipedia.orgmsu.edu In the context of characterizing a chemical compound like this compound, MS can confirm its molecular weight and help elucidate its chemical formula. wikipedia.orgfree.fr
A typical MS procedure involves ionizing the sample, separating the ions based on their m/z ratio, and detecting them. wikipedia.org Different ionization techniques are available depending on the sample's physical state and nature, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), which are particularly useful for larger or less volatile molecules. wikipedia.orgfree.fr Electron Ionization (EI) is another common method, often used for volatile compounds, which can induce fragmentation patterns characteristic of the molecule's structure. msu.eduuni-saarland.de
By analyzing the resulting mass spectrum – a plot of ion intensity versus m/z – researchers can identify the molecular ion peak, corresponding to the intact molecule, and fragment ion peaks, which provide structural clues. wikipedia.orgmsu.edu High-resolution MS can determine the exact molecular weight with high accuracy, allowing for the determination of the elemental composition. wikipedia.org Tandem MS (MS/MS) techniques, such as Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Electron Capture Dissociation (ECD), further fragment selected ions to gain more detailed structural information. nih.gov This is particularly useful for characterizing complex molecules or identifying modifications in processed forms of a compound. nih.gov
For polymers or larger molecules, MS can also provide information about molecular weight distribution. free.fr
Advanced Chromatographic Techniques for this compound Purification and Analysis
Chromatography encompasses a range of techniques used to separate components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.orgasccollegekolhar.in These techniques are essential for purifying a chemical compound like this compound and analyzing its purity.
Advanced chromatographic methods relevant to chemical compound research include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), and various forms of liquid chromatography such as ion exchange, affinity, and size exclusion chromatography. researchgate.net
HPLC and UHPLC are widely used for separating and analyzing non-volatile or semi-volatile compounds. wikipedia.orgtandfonline.com They employ a liquid mobile phase and a solid stationary phase, with separation achieved based on differences in polarity or hydrophobicity (in reversed-phase chromatography). wikipedia.org These techniques can be used for both analytical purposes (to determine the presence and quantity of this compound and impurities) and preparative purposes (to purify this compound from synthesis mixtures or natural extracts). wikipedia.orgtandfonline.com
Gas Chromatography (GC), which uses a gaseous mobile phase, is suitable for volatile and thermally stable compounds. researchgate.net It is often coupled with Mass Spectrometry (GC-MS) for compound identification and quantification. researchgate.net
Other techniques like Thin-Layer Chromatography (TLC) provide a simple and cost-effective way to quickly assess the number of components in a sample and can help optimize conditions for column chromatography. asccollegekolhar.inresearchgate.nettandfonline.com Affinity chromatography is particularly useful for purifying biomolecules based on specific binding interactions. asccollegekolhar.inslideshare.net
The choice of chromatographic technique depends on the physical and chemical properties of this compound and the nature of the mixture it is in. Effective chromatography ensures the purity required for subsequent analyses and studies.
Application of Biophysical Techniques (e.g., SPR, ITC) for this compound Interaction Studies
Biophysical techniques provide quantitative data on the interactions between molecules, which is crucial for understanding the behavior of a chemical compound like this compound in biological systems or with other molecules. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two prominent examples. utwente.nljournalofappliedbioanalysis.commdpi.comdiva-portal.org
SPR is a label-free technique that measures the binding of a molecule in solution (the analyte, potentially this compound) to a molecule immobilized on a sensor surface (the ligand). utwente.nldiva-portal.org It monitors changes in refractive index near the sensor surface as binding occurs, providing real-time data on binding kinetics (association and dissociation rates) and affinity (dissociation constant, KD). utwente.nldiva-portal.org SPR can be used to study the binding of small molecules to proteins, nucleic acids, or other biomolecules. journalofappliedbioanalysis.commdpi.com
ITC directly measures the heat absorbed or released during a molecular binding event. utwente.nljournalofappliedbioanalysis.com By titrating one molecule into a solution of another, ITC determines the binding affinity (KD), stoichiometry (the number of binding sites), and the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS). utwente.nljournalofappliedbioanalysis.commdpi.com Unlike SPR, ITC is performed in solution and does not require immobilization of either binding partner. journalofappliedbioanalysis.com ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding. utwente.nljournalofappliedbioanalysis.com
Both SPR and ITC are valuable for characterizing the binding interactions of this compound with potential targets or partners, which is essential for understanding its mechanism of action or behavior in various environments. utwente.nljournalofappliedbioanalysis.commdpi.com
Microscopic Techniques for Visualizing this compound Interactions (e.g., Electron Microscopy)
Microscopic techniques allow for the direct visualization of chemical compounds and their interactions at various scales. Electron Microscopy (EM), including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers high-resolution imaging capabilities. jove.comoaepublish.comslu.se
Electron microscopy can be used to visualize the morphology and distribution of this compound, particularly if it forms aggregates or interacts with cellular structures or other materials. Techniques like electron cryo-tomography (cryo-ET) can provide three-dimensional reconstructions of biological samples in a near-native state, potentially revealing the location and organization of this compound in complex environments like cells or tissues. jove.comslu.se
Scanning Transmission Electron Microscopy (STEM) can provide atomic-scale resolution, allowing for the visualization of atomic arrangements and even the identification of different elements through associated spectroscopic techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS). oaepublish.com This could potentially be applied to study the interaction of this compound with inorganic materials or to visualize its structure if it forms ordered assemblies.
While visualizing individual small molecules like this compound using standard EM techniques can be challenging, these methods are powerful for studying its interactions with larger structures or its behavior in complex matrices. researchgate.net
X-ray Crystallography and Cryo-EM for this compound Complex Structures
Determining the three-dimensional structure of a chemical compound and its complexes at atomic resolution is critical for understanding its function and interactions. X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are key techniques for this purpose. wikipedia.orgmsu.edumdpi.comwikipedia.orgnih.govlibretexts.orgnih.govrcsb.orgresearchgate.netnih.gov
Cryo-EM is a technique where a sample (which can be a purified molecule, complex, or even a cellular component) is rapidly frozen in a thin layer of vitreous ice. jove.comnih.govpnas.org Electron micrographs are then collected from different angles, and computational methods are used to reconstruct a 3D density map of the sample. jove.comslu.se Recent advances in detector technology and image processing have enabled Cryo-EM to achieve near-atomic resolution for many biological macromolecules and their complexes. nih.govrcsb.orgresearchgate.netnih.govpnas.org Cryo-EM is particularly valuable for studying large, flexible, or difficult-to-crystallize complexes, making it complementary to X-ray crystallography. nih.govpnas.org If this compound forms a complex with a large protein or other biological assembly, Cryo-EM could be used to determine the structure of this complex and visualize how this compound interacts within it. researchgate.net
Both X-ray crystallography and Cryo-EM provide invaluable structural insights that are essential for understanding the molecular basis of this compound's interactions and potential functions.
Future Research Directions and Unexplored Avenues for Fall 39
Elucidation of Comprehensive FALL-39 Interactomes
A critical area for future research involves mapping the complete set of molecular interactions of this compound, known as its interactome. Understanding which proteins and other biomolecules this compound directly or indirectly interacts with is fundamental to deciphering its mechanisms of action within the cellular environment. biorxiv.orgresearchgate.netembopress.org Techniques such as affinity purification coupled with mass spectrometry and yeast two-hybrid systems are established methods for identifying protein-protein interactions (PPIs). researchgate.net Recent advancements in cross-linking mass spectrometry also offer powerful capabilities for studying PPIs and gaining structural insights into these interactions. biorxiv.org Applying these and other emerging interactome mapping technologies specifically to this compound will be crucial for constructing a comprehensive network of its molecular associations, thereby shedding light on the cellular pathways it influences in host defense and immunomodulation.
Development of Advanced Chemical Biology Probes for this compound Research
The creation of sophisticated chemical biology probes is essential to enable precise manipulation and study of this compound's activity and localization in biological systems. tandfonline.comrsc.orgunige.ch These probes, designed as selective small-molecule modulators, can complement genetic approaches and provide temporal and dose-dependent control over this compound function. rsc.orgunige.chnih.gov Future efforts should focus on developing probes that can selectively activate or inhibit this compound, track its distribution within cells and tissues, and help identify its binding partners in situ. High-quality chemical probes are characterized by well-defined structures, reproducibility, stability, membrane permeability, and high potency and selectivity for their intended targets. rsc.orgnih.gov The integration of techniques such as photo-affinity labeling and bio-orthogonal ligation in probe design can further enhance the ability to study this compound interactions and functions in a more targeted manner. unige.ch
Exploration of Novel Biological Functions and Pathways Modulated by this compound
Beyond its established roles in antimicrobial defense and immunomodulation, this compound may possess additional, unexplored biological functions and modulate other cellular pathways. researchgate.netgenome.govnih.gov Future research should actively explore these potential novel roles. This could involve employing unbiased phenotypic screening strategies to observe the effects of this compound on a wide range of cellular processes and physiological outcomes. Subsequent deconvolution efforts would then be necessary to identify the specific molecular targets and pathways responsible for the observed phenotypes. unige.ch Investigating this compound's impact in diverse cellular contexts and model systems could reveal its involvement in processes such as cellular signaling cascades, metabolic networks, or the regulation of gene expression. genome.govnih.gov Computational tools for pathway enrichment analysis can assist in identifying biological pathways that are significantly affected by this compound based on experimental data. plos.org
Integration of Multi-Omics Approaches in this compound Research (e.g., Proteomics, Metabolomics, Genomics)
Adopting multi-omics approaches, which integrate data from technologies like genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to gain a holistic, systems-level understanding of this compound's biological impact. nih.govnih.govmdpi.comfrontiersin.org Applying these integrated approaches to this compound research can reveal complex interactions and regulatory mechanisms that are not apparent from single-omics studies. nih.govnih.gov For instance, combining transcriptomics and proteomics data can provide insights into how this compound influences gene expression and the resulting protein landscape, while metabolomics can highlight its effects on cellular metabolism. nih.govnih.govresearchgate.net While challenges exist in integrating heterogeneous multi-omics datasets, ongoing advancements in computational tools and data analysis frameworks are facilitating these comprehensive investigations. nih.govmdpi.comfrontiersin.org
Methodological Advancements in this compound Synthesis and Characterization
Reliable and efficient methods for the synthesis and characterization of this compound are foundational for all research involving this peptide. researchgate.netrsc.orggsconlinepress.com While current methods like solid-phase synthesis and bacterial expression systems are utilized, there is a continuous need for advancements to improve yield, purity, cost-effectiveness, and scalability. researchgate.net Exploring innovative chemical synthesis strategies could also facilitate the creation of this compound analogs with tailored properties for detailed structure-activity relationship studies. rsc.orggsconlinepress.com Concurrently, advancements in analytical techniques are crucial for rigorous characterization to ensure the identity, purity, and structural integrity of synthetic and recombinant this compound. utexas.eduamazon.co.ukasme.orgnasa.gov Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and various chromatographic methods are indispensable in this regard. researchgate.netutexas.eduasme.org Continued refinement of these methodologies will be vital for providing high-quality this compound for research purposes.
Cross-Disciplinary Research Synergies to Advance this compound Understanding
Given the multifaceted nature of this compound's biological activities, fostering cross-disciplinary collaborations is paramount for significant progress in understanding its roles. bmj.comnih.govoup.comnih.govresearchgate.net Synergistic efforts involving researchers from diverse fields such as chemistry, biology, immunology, microbiology, computational science, and potentially clinical research can accelerate discovery. bmj.comnih.govoup.comnih.gov For example, chemists can develop novel synthetic routes or probes, while biologists and immunologists can design experiments to test hypotheses in relevant biological models. Computational scientists can provide expertise in analyzing complex datasets generated from multi-omics studies and predicting potential interactions or pathways. nih.govmdpi.comfrontiersin.org Effective cross-disciplinary research relies on clear communication, mutual understanding of different disciplinary perspectives, and the establishment of shared research goals. bmj.comnih.govnih.gov Promoting these collaborative environments is key to unlocking the full potential of this compound research.
Q & A
Q. What distinguishes FALL-39's structural composition from other human antimicrobial peptides?
this compound is a 39-residue peptide lacking cysteine and tryptophan, distinguishing it from defensins, which contain three disulfide bridges. Its precursor protein (170 residues) shares homology with cathelin-like proteins but lacks conserved defensin motifs. Structural analysis via circular dichroism (CD) spectroscopy confirmed 30% α-helix formation in medium E, correlating with predicted amphipathic helicity in residues 13–34 .
Table 1: Structural Comparison of this compound and Human Defensins
| Feature | This compound | Defensins |
|---|---|---|
| Cysteine residues | 0 | 6 |
| Disulfide bonds | None | 3 |
| Predicted structure | Amphipathic helix | β-sheet dominant |
| Precursor type | Cathelin-like | Defensin family |
Q. Which tissues express this compound, and what molecular techniques identified these sites?
RNA blot analyses of cDNA libraries revealed predominant this compound expression in human bone marrow and testis. The discovery involved synthesizing a PCR probe from the porcine PR-39 gene to screen human bone marrow cDNA, leading to eight clones encoding FALL-38. This approach highlights the utility of cross-species homology screening in peptide discovery .
Q. What experimental evidence supports this compound's antimicrobial activity?
Synthetic this compound demonstrated potent activity against Escherichia coli and Bacillus megaterium in basal medium E. The methodology included:
- Solid-phase peptide synthesis with >95% purity verification.
- Broth microdilution assays under standardized ionic conditions.
- Comparative analysis with PR-39 to assess species-specific efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported tissue-specific expression levels of this compound?
Discrepancies may arise from variations in RNA extraction protocols or tissue sample quality. To address this:
Q. What methodological considerations are critical for studying this compound's helical conformation under physiological conditions?
Key steps include:
- Conducting CD spectroscopy in media mimicking human extracellular fluid (pH 7.4, 150 mM NaCl).
- Comparing experimental helicity with computational predictions (e.g., AGADIR algorithm).
- Incorporating negative controls (e.g., scrambled peptide sequences) to rule out nonspecific interactions .
Table 2: Experimental Workflow for Helical Analysis
| Step | Technique | Outcome |
|---|---|---|
| Peptide solubilization | 10 mM phosphate buffer | Ensures proper folding |
| CD spectroscopy | Jasco J-815 spectropolarimeter | Quantified % helicity |
| Data interpretation | DichroWeb analysis | Validated structural predictions |
Q. How should researchers design comparative studies between this compound and PR-39 despite evolutionary divergence?
- Use phylogenetic analysis to identify conserved residues.
- Test cross-species activity via time-kill assays against shared bacterial targets.
- Employ molecular dynamics simulations to compare helix stability and membrane interaction mechanisms.
- Include ex vivo models (e.g., human neutrophil assays) to assess immunomodulatory differences .
Q. What strategies mitigate bias when analyzing this compound's therapeutic potential in preclinical models?
- Adopt double-blinded protocols for in vivo efficacy studies.
- Use multiple bacterial strains to avoid species-specific artifacts.
- Report all data transparently, including negative results (e.g., lack of activity against Pseudomonas aeruginosa) .
Methodological Guidelines for this compound Research
- Experimental Replication : Follow protocols from Agerberth et al. (1995) for cDNA library screening and peptide synthesis, with modifications for modern high-throughput sequencing .
- Data Transparency : Document RNA blot raw data and antimicrobial assay replicates in supplementary materials, adhering to FAIR principles .
- Ethical Compliance : Ensure animal studies align with ARRIVE guidelines when testing this compound toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
